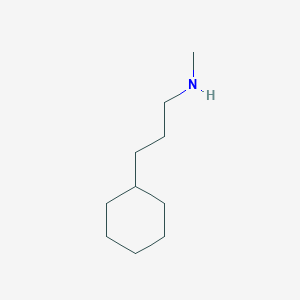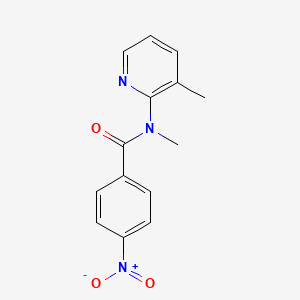
2-(dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a dimethylamino group and a phenyl group attached to the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dimethylamino-substituted thiourea with a phenacyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole, altering its chemical properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiazole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles and tetrahydrothiazoles.
Substitution: Various substituted thiazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are valuable in organic synthesis and material science.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing antimicrobial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2-(dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, altering their activity. The presence of the dimethylamino group can enhance its ability to penetrate cell membranes and interact with intracellular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, further influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylamino group, used in polymer chemistry.
N,N-Dimethylaniline: A tertiary amine with a dimethylamino group attached to a phenyl ring, used in dye synthesis.
Dimethylethanolamine: A bifunctional compound with both a tertiary amine and a primary alcohol group, used in skin care products and as a nootropic.
Uniqueness
2-(Dimethylamino)-5-phenyl-1,3-thiazol-4(5H)-one stands out due to its thiazole ring structure, which imparts unique chemical reactivity and biological activity. The combination of the dimethylamino and phenyl groups enhances its versatility in various applications, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C11H12N2OS |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
2-(dimethylamino)-5-phenyl-1,3-thiazol-4-one |
InChI |
InChI=1S/C11H12N2OS/c1-13(2)11-12-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI-Schlüssel |
FLCLWJHXLHOEJA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=O)C(S1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)
![Methyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12002428.png)


![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)
![2-methoxy-6-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B12002441.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine](/img/structure/B12002451.png)


![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)


